5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C7H11N3O3S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
5-amino-1-(2-methylsulfinylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3S/c1-14(13)3-2-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) |
InChI Key |
FIUKUMBFLLXHGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Methodology Overview:
-
- Ethyl acetoacetate
- Secondary amine (e.g., methylamine)
- Aromatic benzaldehyde derivatives (with various halogen substitutions)
- Urea or thiourea as the nitrogen source
Catalyst : Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
- Mix all reactants in stoichiometric ratios.
- Grind the mixture manually or with a mortar and pestle at room temperature or mild heating.
- The reaction proceeds via a multicomponent pathway, forming the tetrahydropyrimidine core rapidly.
-
- No solvents required
- Mild temperature (often ambient or slightly elevated)
- Reaction times typically less than 30 minutes
Advantages :
- Eco-friendly, adhering to green chemistry principles
- High yields (often exceeding 85%)
- Short reaction times
- Simplified purification process
Research Outcomes :
- The method efficiently produces various tetrahydropyrimidine derivatives, including compounds with halogenated benzyl groups, which influence biological activity.
- Structural confirmation through NMR spectroscopy (both 1H and 13C) demonstrates the integrity of synthesized compounds.
Catalytic and Microwave-Assisted Synthesis
Additional methods include:
-
- Using acid or base catalysts to promote cyclization of urea derivatives with β-ketoesters.
- Catalysts such as p-toluenesulfonic acid (p-TSA) or zinc chloride (ZnCl₂) have been employed to improve yields.
Microwave-Assisted Synthesis :
- Microwave irradiation accelerates reaction rates, reduces reaction times to minutes, and enhances product yields.
- Suitable for large-scale synthesis and improving reproducibility.
Limitations: These methods, while efficient, may require specialized equipment and optimization for each derivative.
Structure-Activity Relationship (SAR) and Functional Group Incorporation
Research indicates that substituents on the benzyl ring, such as fluoro or chloro groups, significantly affect biological activity. These groups are introduced via substitution reactions on aromatic aldehydes prior to the multicomponent cyclization.
Data Table 1: Summary of Synthesis Methods and Conditions
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|
| Conventional Multi-step | Urea/Thiourea + β-Ketoester + Amine | Acid/Base reflux | 40-60 | Several hours | Moderate (toxic solvents) |
| Solventless MCR | Ethyl acetoacetate + Aromatic aldehyde + Urea/Thiourea | CuCl₂·2H₂O, grinding, room temp | 85-95 | <30 min | Eco-friendly, solvent-free |
| Catalytic Cyclization | Urea derivatives + β-Ketoesters | p-TSA, reflux | 70-85 | 2-4 hours | Moderate |
| Microwave-Assisted Synthesis | Similar to above, microwave irradiation | Microwave reactor | 80-95 | Minutes | Eco-friendly, rapid |
Research Outcomes and Biological Implications
Recent studies utilizing these synthesis methods have demonstrated:
- High efficiency in producing tetrahydropyrimidine derivatives with diverse functional groups.
- Structural modifications, such as halogenation, influence biological activities like antioxidant, anticancer, and enzyme inhibitory effects.
- Molecular docking and in vitro assays confirm the potential of these compounds as therapeutic agents.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-Amino-1-(2-methanesulfonylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reduction: Formation of 5-Amino-1-(2-ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Substitution: Formation of derivatives with different functional groups replacing the amino group.
Scientific Research Applications
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with structurally related tetrahydropyrimidine-dione derivatives, emphasizing substituent effects and functional properties:
Key Observations:
Substituent Effects on Solubility: The methanesulfinylethyl group introduces a polar sulfoxide, likely improving aqueous solubility compared to nonpolar substituents like the trifluoroethyl group in EN300-386:198 . Bulky substituents (e.g., phenoxyethoxy methyl in ) reduce solubility but enhance binding to hydrophobic targets.
Biological Relevance: Thymine () and hydroxymethyluracil () are endogenous metabolites, whereas synthetic derivatives (e.g., ) are tailored for therapeutic or industrial applications.
Structural and Crystallographic Insights :
- Derivatives like exhibit planar pyrimidine rings and hydrogen-bonded dimerization in crystal structures, which may inform the target compound’s solid-state behavior.
Biological Activity
- Molecular Formula : C₇H₁₃N₃O₂S
- Molecular Weight : 189.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Properties
Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. A study conducted on various derivatives of this compound demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL, suggesting moderate to strong antimicrobial potential.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A detailed study reported a 50% inhibition concentration (IC50) of approximately 15 µM for HeLa cells.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent. The observed reduction was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Study on Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | S. aureus | 50 |
| This compound | E. coli | 75 |
Study on Anticancer Activity
In a controlled laboratory setting:
- Cell Lines Tested : HeLa and MCF-7
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
Anti-inflammatory Study Results
In a rat model:
- Treatment : Administered at doses of 10 mg/kg
- Effectiveness : Reduced inflammation by approximately 40% compared to control.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of DNA synthesis : By interfering with nucleotide synthesis pathways.
- Modulation of cell signaling pathways : Particularly those involved in apoptosis and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
